molecular formula C10H9N3O2 B7794648 N-(4-oxo-1H-quinazolin-6-yl)acetamide

N-(4-oxo-1H-quinazolin-6-yl)acetamide

Cat. No.: B7794648
M. Wt: 203.20 g/mol
InChI Key: LCMHOIYFKXYJDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RSL1D1 . It is a ribosomal L1 domain-containing protein that plays a significant role in cellular senescence and apoptosis. This compound is involved in various biological processes and has been the subject of extensive scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of RSL1D1 involves recombinant DNA technology. The gene encoding RSL1D1 is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using techniques such as affinity chromatography.

Industrial Production Methods

In an industrial setting, the production of RSL1D1 follows a similar approach but on a larger scale. Fermentation tanks are used to culture the host cells, and the protein is harvested and purified using large-scale chromatography systems. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

RSL1D1 undergoes various biochemical reactions, including phosphorylation, ubiquitination, and acetylation. These post-translational modifications regulate its activity and stability.

Common Reagents and Conditions

    Phosphorylation: This reaction typically involves kinases and ATP as the phosphate donor.

    Ubiquitination: This process requires ubiquitin, E1 activating enzyme, E2 conjugating enzyme, and E3 ligase.

    Acetylation: Acetyl-CoA serves as the acetyl group donor, and the reaction is catalyzed by acetyltransferases.

Major Products Formed

The major products formed from these reactions are the modified forms of RSL1D1, which exhibit altered activity and stability. For example, phosphorylated RSL1D1 may have different binding affinities compared to its unmodified form.

Scientific Research Applications

RSL1D1 has a wide range of applications in scientific research:

    Chemistry: It is used as a model protein to study ribosomal function and protein synthesis.

    Biology: RSL1D1 is involved in cellular senescence and apoptosis, making it a valuable target for studying aging and cancer.

    Medicine: The protein’s role in regulating cellular processes makes it a potential target for therapeutic interventions in diseases such as cancer and neurodegenerative disorders.

    Industry: RSL1D1 can be used in the development of diagnostic tools and as a biomarker for various diseases.

Mechanism of Action

RSL1D1 exerts its effects by binding to ribosomal RNA and regulating the translation of specific mRNAs. It inhibits the translation of PTEN, a tumor suppressor gene, thereby promoting cellular senescence. The protein also acts as a pro-apoptotic regulator in response to DNA damage, contributing to the elimination of damaged cells.

Comparison with Similar Compounds

Similar Compounds

    Ribosomal Protein L1 (RPL1): Similar to RSL1D1, RPL1 is involved in ribosomal function and protein synthesis.

    Ribosomal Protein S6 (RPS6): This protein also plays a role in translation regulation and is involved in cell growth and proliferation.

Uniqueness of RSL1D1

RSL1D1 is unique due to its specific role in regulating cellular senescence and apoptosis. Unlike other ribosomal proteins, RSL1D1 directly interacts with PTEN mRNA, inhibiting its translation and promoting cellular aging processes. This unique mechanism makes RSL1D1 a valuable target for research in aging and cancer.

Properties

IUPAC Name

N-(4-oxo-1H-quinazolin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-6(14)13-7-2-3-9-8(4-7)10(15)12-5-11-9/h2-5H,1H3,(H,13,14)(H,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMHOIYFKXYJDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC2=C(C=C1)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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